molecular formula C7H5BrClNO2 B170005 5-Bromo-6-chloropyridin-3-yl acetate CAS No. 130284-55-8

5-Bromo-6-chloropyridin-3-yl acetate

Cat. No.: B170005
CAS No.: 130284-55-8
M. Wt: 250.48 g/mol
InChI Key: CVUHAGHJPYOPCZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridin-3-yl acetate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
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Properties

CAS No.

130284-55-8

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

(5-bromo-6-chloropyridin-3-yl) acetate

InChI

InChI=1S/C7H5BrClNO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3

InChI Key

CVUHAGHJPYOPCZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(N=C1)Cl)Br

Canonical SMILES

CC(=O)OC1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-6-chloropyridin-3-amine (7.57 g, 36.5 mmol) in tetrafluoroboric acid (70 mL, 536 mmol, 48 wt. % solution in water) at 0° C. was added sodium nitrite (2.64 g, 38.3 mmol) in water (70 mL) slowly over 10 min. The reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was filtered and washed with water. The resulting solid was dissolved in acetic anhydride (70 mL, 742 mmol) and stirred at 70° C. for 1 h. The reaction mixture was cooled to room temperature, diluted with EtOAc, washed with water, washed with sat. sodium chloride, dried over magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography to give 5-bromo-6-chloropyridin-3-yl acetate. MS (ESI, pos. ion) m/z: 249.9 and 251.9 (M+1).
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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